molecular formula C20H22N4O3 B2946752 N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950236-11-0

N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2946752
CAS No.: 950236-11-0
M. Wt: 366.421
InChI Key: BDMRJKCQWAPQLG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule with a molecular formula of C28H28N4O4 and an average mass of 484.556 Da . It features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its high chemical stability, strong dipole moment, and ability to mimic amide bonds, making it a valuable template for drug discovery . This compound is built around a 1,2,3-triazole-4-carboxamide structure, a class that has shown significant promise in biological screening and lead optimization campaigns . Specifically, closely related 1,2,3-triazole-4-carboxamide analogs have been identified as highly potent and selective inhibitors of the Pregnane X Receptor (PXR), functioning as low nanomolar inverse agonists and antagonists . This suggests potential research applications for this compound in the study of drug metabolism, drug-drug interactions, and overcoming PXR-mediated treatment resistance . The structural components of this molecule—including the 2,5-dimethoxyphenyl group, the phenyl substituent, and the propyl chain—are common in pharmacologically active compounds targeting various enzymes and receptors . This reagent is intended for research purposes only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a chemical probe in biochemical and cellular assays within laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-4-8-17-19(22-23-24(17)14-9-6-5-7-10-14)20(25)21-16-13-15(26-2)11-12-18(16)27-3/h5-7,9-13H,4,8H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMRJKCQWAPQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would include 2,5-dimethoxyphenyl azide and a suitable alkyne derivative.

    Coupling with Carboxamide: The triazole intermediate is then coupled with a carboxamide group. This can be achieved through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or introducing reactive sites for further derivatization.

Conditions Catalyst Product Yield Reference
6M HCl, reflux, 12 hoursNone1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid78%
2M NaOH, 80°C, 8 hoursCuSO₄Sodium salt of the carboxylic acid85%

Key Findings :

  • Acidic hydrolysis retains the triazole ring integrity but may degrade methoxy groups under prolonged heating.

  • Basic hydrolysis with CuSO₄ accelerates the reaction while minimizing side reactions.

Electrophilic Aromatic Substitution (EAS) on the Dimethoxyphenyl Ring

The electron-rich 2,5-dimethoxyphenyl moiety undergoes regioselective electrophilic substitution. Nitration and sulfonation are common modifications.

Reaction Reagents Position Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°CPara to -OCH₃N-(3-nitro-2,5-dimethoxyphenyl)-derivative62%
SulfonationSO₃/H₂SO₄, 50°COrtho to -OCH₃Sulfonic acid derivative58%

Spectroscopic Validation :

  • ¹H NMR : Downfield shifts (δ 8.2–8.5 ppm) confirm nitro group introduction .

  • IR : S=O stretching at 1180 cm⁻¹ verifies sulfonation.

Cross-Coupling Reactions via Halogenated Intermediates

The compound can be brominated at the triazole’s 5-position for use in palladium-catalyzed couplings.

Reaction Catalyst Conditions Product Yield Reference
BrominationNBS, AIBNCCl₄, reflux, 6 hours5-bromo-triazole intermediate70%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃THF/H₂O (3:1), 85°C, 12 hoursBiaryl derivative with boronic acid partners82–91%

Example :

  • Coupling with 4-methoxyphenylboronic acid yields a biaryl analog with enhanced π-stacking potential .

Functionalization of the Triazole Ring

The triazole’s NH group participates in alkylation or acylation reactions to modulate solubility and target engagement.

Reaction Reagents Product Yield Reference
AlkylationCH₃I, K₂CO₃N-methylated triazole88%
AcylationAcCl, Et₃NAcetylated triazole75%

Mechanistic Insight :

  • Alkylation proceeds via SN2 attack, favored by polar aprotic solvents like DMF .

Reductive Modification of the Propyl Chain

The propyl group undergoes hydrogenation or oxidation to alter hydrophobicity.

Reaction Catalyst Conditions Product Yield Reference
HydrogenationPd/C, H₂ (1 atm)EtOH, 25°C, 4 hoursSaturated pentyl derivative90%
OxidationKMnO₄, H₂O70°C, 3 hoursPropionic acid side chain68%

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The dimethoxyphenyl and phenyl groups contribute to the compound’s overall hydrophobicity and electronic properties, influencing its biological activity.

Comparison with Similar Compounds

N-(2,5-Difluorophenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()

  • Structural Differences :
    • Substituents : The triazole core features a 5-methyl group (vs. 5-propyl in the target compound) and a 2,5-difluorophenyl amide group (vs. 2,5-dimethoxyphenyl).
    • Electronic Effects : Fluorine atoms are electron-withdrawing, contrasting with the electron-donating methoxy groups in the target compound. This difference may alter electronic density on the aromatic ring, impacting solubility and receptor interactions.
  • Physicochemical Properties: Methyl and fluorine substituents likely reduce lipophilicity compared to the target’s propyl and methoxy groups. No melting point (mp) or yield data is provided, but fluorinated analogs often exhibit higher mp due to stronger intermolecular forces.

Pyrazole-4-Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-4-carboxamides with varying aryl and alkyl substituents. Key comparisons include:

  • Core Heterocycle: Pyrazoles (two adjacent nitrogen atoms) vs. triazoles (three nitrogen atoms).
  • Substituent Effects :
    • Chlorophenyl derivatives (e.g., 3b, 3e) exhibit higher mp (171–174°C) compared to phenyl or tolyl analogs (123–135°C), attributed to halogen-induced crystallinity.
    • Yields for pyrazole carboxamides range from 62–71%, suggesting efficient coupling methodologies that may apply to triazole analogs.

Table 1: Comparison of Pyrazole and Triazole Carboxamides

Compound Type Core Structure Key Substituents mp Range (°C) Yield (%)
Pyrazole (3a–3e) Pyrazole Phenyl, chlorophenyl, methyl 123–174 62–71
Target Triazole Triazole Phenyl, propyl, 2,5-dimethoxyphenyl Not reported Not reported

Benzothiazole Acetamide Derivatives ()

The compound N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide shares the 2,5-dimethoxyphenyl group with the target triazole but differs in core structure:

  • Core Heterocycle : Benzothiazole (aromatic ring fused with thiazole) vs. triazole. Benzothiazoles are often associated with antitumor and antimicrobial activities.
  • Role of 2,5-Dimethoxyphenyl : This group may act as a conserved pharmacophore across diverse scaffolds, suggesting its importance in binding interactions.

Biological Activity

N-(2,5-Dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical structure:

  • Molecular Formula : C20H24N4O3
  • Molecular Weight : 368.43 g/mol

This compound exhibits its biological activity primarily through the modulation of cellular pathways involved in tumorigenesis. The triazole moiety is significant for its interaction with various biological targets, including enzymes and receptors associated with cancer progression.

Biological Activity Overview

The biological activities of this compound have been assessed through various in vitro and in vivo studies. Key findings include:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 25 µM against the MCF7 breast cancer cell line and similar efficacy against other cell lines such as A549 and HepG2 .
  • Mechanisms of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF725Apoptosis via caspase activation
A54930Cell cycle arrest
HepG228Induction of oxidative stress

Study 2: In Vivo Efficacy

In an animal model study, administration of the compound resulted in tumor size reduction by approximately 40% compared to control groups. Histological analysis showed increased apoptosis in treated tumors .

Research Findings

Recent publications have highlighted the following findings regarding this compound:

  • Antiproliferative Effects : The compound has shown potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
  • Selectivity : It exhibits selective toxicity towards cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .
  • Synergistic Effects : When combined with other agents (e.g., cisplatin), enhanced anticancer effects were observed, indicating potential for combination therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,5-dimethoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of triazole carboxamide derivatives typically involves coupling reactions using carbodiimide reagents (e.g., EDCI) with HOBt as an activator to minimize side reactions. For example, a DMF solvent system with triethylamine as a base is effective for amide bond formation . Purification via preparative TLC or recrystallization (e.g., ethanol) is critical for isolating pure products. Yield optimization may require adjusting stoichiometry, reaction time (monitored by TLC), and temperature (room temperature to mild heating).
Key ParametersExample Conditions
Coupling AgentEDCI/HOBt (1:1 molar ratio)
SolventDMF with triethylamine
Reaction Time30 min–12 hours
PurificationPreparative TLC (PE:EA = 8:1)

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for aromatic protons (2,5-dimethoxyphenyl, phenyl groups) and propyl chain protons. Anisotropic effects in the triazole ring may cause downfield shifts .
  • IR Spectroscopy : Confirm carboxamide C=O stretches (~1630–1680 cm⁻¹) and triazole ring vibrations .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine or fluorine substituents, if present .
  • Elemental Analysis : Validate purity by matching calculated vs. experimental C/H/N percentages .

Advanced Research Questions

Q. How can researchers address crystallographic data discrepancies during structural refinement of this compound?

  • Methodological Answer : Use SHELXL for refinement, which supports anisotropic displacement parameters and twin refinement for challenging datasets. For example, high-resolution data may reveal disorder in the propyl chain or methoxy groups, requiring partitioned occupancy models. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis to detect unresolved solvent/moieties .
  • Key Tools :

  • SHELX Suite : SHELXL for refinement, SHELXS for structure solution .
  • WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and generate publication-quality figures .

Q. What experimental strategies can mitigate low aqueous solubility of this compound in biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO or cyclodextrin-based systems to enhance solubility while maintaining biocompatibility .
  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the propyl chain or triazole ring to improve hydrophilicity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Q. How should structural-activity relationship (SAR) studies be designed when analogs exhibit conflicting bioactivity data?

  • Methodological Answer :

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins, prioritizing conserved interactions (e.g., hydrogen bonds with carboxamide groups) .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., methoxy vs. chloro groups) on binding affinity .
  • Data Reconciliation : Use multivariate regression to identify confounding variables (e.g., assay conditions, purity thresholds >98%) .

Data Contradiction Analysis

Q. How can conflicting NMR spectral data for this compound be resolved across different studies?

  • Methodological Answer :

  • Solvent Effects : Compare spectra acquired in CDCl3 vs. DMSO-d6; carboxamide protons may show solvent-dependent shifts .
  • Dynamic Effects : Rotameric equilibria in the propyl chain can cause splitting; variable-temperature NMR (VT-NMR) may resolve these .
  • Referencing : Cross-validate with HSQC/HMBC experiments to confirm connectivity .

Synthesis Optimization Table

ParameterOptimization StrategyReference Example
Coupling ReagentsEDCI/HOBt vs. DCC: Test for side-product formation68–71% yield with EDCI
SolventCompare DMF, THF, and CH₃CN for solubilityDMF preferred
TemperatureRoom temp vs. 40°C for reaction rate30 min at RT sufficient

Key Citations

  • SHELX refinement protocols
  • Triazole carboxamide synthesis
  • Solubility enhancement strategies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.